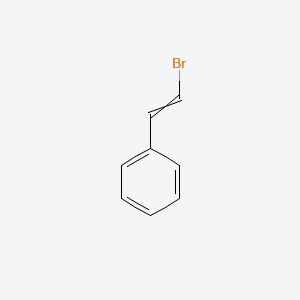

Benzene, bromoethenyl-

Description

Significance as a Versatile Synthetic Building Block in Organic Chemistry

Benzene (B151609), bromoethenyl- is a cornerstone in organic synthesis, primarily utilized as a precursor for a diverse array of organic molecules. chemicalbook.comsigmaaldrich.com Its utility is rooted in the reactivity of its carbon-bromine bond and the adjacent double bond, which allows it to participate in a wide variety of chemical transformations.

One of the most prominent applications of β-bromostyrene is in transition metal-catalyzed cross-coupling reactions. smolecule.com These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental to modern organic synthesis. google.comnih.gov β-Bromostyrene is a key coupling partner in several named reactions, including:

Suzuki-Miyaura Coupling: This reaction pairs β-bromostyrene with an organoboron compound, providing a powerful method for creating substituted alkenes. smolecule.comsigmaaldrich.com

Heck Reaction: In this palladium-catalyzed reaction, β-bromostyrene couples with an alkene to form a new, more substituted alkene, a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.com

Sonogashira Coupling: This reaction involves the coupling of β-bromostyrene with a terminal alkyne to produce disubstituted alkynes. google.comsigmaaldrich.com

Stille Coupling: This reaction utilizes an organotin reagent to couple with β-bromostyrene. google.comsigmaaldrich.com

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling β-bromostyrene with an amine. google.comsigmaaldrich.com

Beyond cross-coupling reactions, β-bromostyrene is also employed in the synthesis of various other important compounds. For instance, it can be used to prepare cinnamonitriles, ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate, and 1,3-diphenyl-1-butene. chemicalbook.comsigmaaldrich.com It also serves as a precursor for the synthesis of γ-but-2-enolactones through reaction with nickel carbonyl in the presence of alkynes. chemicalbook.comsigmaaldrich.com The stereospecific nature of many of these reactions, particularly with the (E) and (Z) isomers, allows for precise control over the three-dimensional structure of the resulting molecules, which is crucial in fields like drug discovery and materials science. google.com

Historical Development of Research Areas Pertaining to Bromoethenylbenzene Derivatives

The study of bromoethenylbenzene derivatives has evolved significantly over the decades. smolecule.com Early research focused on the fundamental synthesis and characterization of the compound. A classic method for its preparation involves the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid. Another established route is the catalytic Hunsdiecker reaction of cinnamic acid. sigmaaldrich.com

A significant advancement in the synthesis of β-bromostyrene came with the advent of microwave-assisted organic synthesis. This technique has been used for the Hunsdiecker reaction of cinnamic acid, offering a more efficient and rapid method for its preparation. smolecule.com Research has also focused on developing stereoselective methods to synthesize specific isomers of β-bromostyrene. For example, cis-β-bromostyrene derivatives can be synthesized stereospecifically from cinnamic acids via β-lactone intermediates. nih.govresearchgate.net

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of β-bromostyrene, transforming it from a simple organohalide into a highly valuable and versatile building block in synthetic organic chemistry. sigmaaldrich.comrsc.org The pioneering work of chemists like Heck, Negishi, and Suzuki, who were awarded the Nobel Prize in Chemistry in 2010 for their work on palladium-catalyzed cross-couplings, laid the foundation for the widespread application of compounds like β-bromostyrene in the synthesis of complex molecules. sigmaaldrich.com

Scope of Current Academic Investigations and Research Trajectories

Current research involving Benzene, bromoethenyl- continues to expand into new and exciting areas. A major focus remains on the development of more efficient, sustainable, and stereoselective synthetic methods. This includes the exploration of new catalysts and reaction conditions for cross-coupling reactions to improve yields, reduce reaction times, and minimize waste. smolecule.com

The application of β-bromostyrene in the synthesis of novel materials is a burgeoning field of investigation. Researchers are utilizing it in polymer chemistry to create polymers and copolymers with unique optical and electronic properties. smolecule.com Its reactivity also allows for its incorporation into dyes and pigments, potentially enhancing their stability and color properties. smolecule.com

Furthermore, the stereospecific derivatives of β-bromostyrene are being extensively used in the synthesis of natural products and biologically active compounds. google.comnih.gov The ability to precisely control the stereochemistry of these complex molecules is of paramount importance in medicinal chemistry and drug development. The development of (E)-4-(β-bromovinyl)phenol esters, for example, provides a reactive intermediate for the synthesis of functional materials and compounds with potential applications in medicine and agriculture. google.com

Interactive Data Table: Properties of Benzene, bromoethenyl-

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇Br |

| Molecular Weight | 183.05 g/mol |

| Boiling Point | 110-112 °C/20 mmHg |

| Melting Point | 7 °C |

| Density | 1.427 g/mL at 25 °C |

Note: The properties listed are for the mixture of isomers unless otherwise specified. The data is sourced from reference sigmaaldrich.com.

Structure

3D Structure

Properties

CAS No. |

1335-06-4 |

|---|---|

Molecular Formula |

C8H7B |

Molecular Weight |

183.04 g/mol |

IUPAC Name |

2-bromoethenylbenzene |

InChI |

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H |

InChI Key |

YMOONIIMQBGTDU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CBr |

Canonical SMILES |

C1=CC=C(C=C1)C=CBr |

melting_point |

7.0 °C |

Other CAS No. |

1335-06-4 |

Synonyms |

beta-bromostyrene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene, Bromoethenyl and Its Derivatives

Catalytic Approaches to Bromoethenylbenzene Synthesis

Catalytic methods offer efficient and selective routes to bromoethenylbenzene and its derivatives. These approaches often involve transition metal catalysts, which can facilitate carbon-carbon bond formation under relatively mild conditions, providing access to a diverse array of molecular architectures.

Transition Metal-Catalyzed Strategies

Transition metals, particularly palladium and nickel, have proven to be highly effective in catalyzing the synthesis and derivatization of bromoethenylbenzenes. These metals can activate carbon-halogen bonds, enabling a variety of coupling reactions.

Palladium catalysts are widely employed in organic synthesis due to their remarkable versatility and functional group tolerance. nih.govnobelprize.org They are central to several key reactions for producing and modifying bromoethenylbenzene.

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the derivatization of bromoethenylbenzenes. beilstein-journals.orgorganic-chemistry.org This reaction typically involves the coupling of an unsaturated halide, such as bromoethenylbenzene, with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org The versatility of the Heck reaction allows for the synthesis of a wide variety of substituted olefins. beilstein-journals.org

For instance, 4-bromostyrene (B1200502) can undergo a Heck reaction with 2-bromo-6-methoxynaphthalene (B28277) to produce diarylethene, utilizing Hermann's catalyst and sodium acetate (B1210297) in N,N-dimethylacetamide. chemicalbook.com The reaction demonstrates the utility of bromoethenylbenzene as a substrate for creating more complex molecular structures. Furthermore, the Heck reaction of 4-bromostyrene plays a crucial role in the synthesis of poly(1,4-phenylenevinylene), a conductive polymer. chemicalbook.comcymitquimica.com

Research has also shown that the Heck reaction can be used to synthesize various substituted stilbene (B7821643) derivatives. In one study, the coupling of 4-bromostyrene with arylboronic acids under palladium catalysis afforded the corresponding stilbene derivatives in good yields. beilstein-journals.org The reaction conditions can be optimized to favor the formation of the desired products, highlighting the selectivity of this method. beilstein-journals.org A domino process involving a Larock annulation followed by an intramolecular dearomative Heck reaction has been developed to synthesize tetracyclic indoline (B122111) derivatives, showcasing the potential for complex molecule synthesis in a single step. rsc.org

Table 1: Examples of Heck Reactions Involving Bromoethenylbenzene Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromostyrene | 2-Bromo-6-methoxynaphthalene | Hermann's catalyst / NaOAc | Diarylethene | - | chemicalbook.com |

| 4-Bromostyrene | Phenylboronic acid | Pd(OAc)₂ / NBS | 4-Bromo-trans-stilbene | 90% | beilstein-journals.org |

| o-Bromoaniline | α-Bromostyrene | [Pd₂(dba)₃] / DavePhos / NaOtBu | 2-Phenylindole | - | nih.gov |

This table provides illustrative examples of the Heck reaction's application in the derivatization of bromoethenylbenzene.

Palladium-catalyzed cross-coupling reactions are fundamental to the production of bromoethenylbenzene itself. These reactions typically involve the coupling of a vinyl organometallic reagent with an aryl halide or the coupling of an aryl organometallic reagent with a vinyl halide. A common synthetic route involves the Heck coupling of 2-bromobenzene derivatives with ethylene (B1197577) precursors using palladium catalysts like PdCl₂ with a JohnPhos ligand, which can achieve yields up to 78%.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has been extended to the coupling of amines with alkenyl bromides like 1-bromostyrene and 2-bromostyrene (B128962). nih.gov Using a catalytic system of [Pd₂(dba)₃]/BINAP with NaOtBu as a base, secondary amines react with 1-bromostyrene to form enamines in nearly quantitative yields. nih.gov This methodology has also been successfully applied to 2-bromostyrene. nih.gov Similarly, primary amines can be coupled with 1-bromostyrene to synthesize imines. nih.gov

Furthermore, a novel reactivity pattern for vinyl bromides has been discovered through a palladium-catalyzed C-N coupling/Michael addition sequence. organic-chemistry.org In this process, vinyl bromides are first converted to enamines, which then undergo a Michael addition with alkylidene malonates. organic-chemistry.org This "cine-substitution" provides a new pathway for transforming functional groups. organic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Bromoethenylbenzene Synthesis and Derivatization

| Aryl/Vinyl Halide | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzene derivative | Ethylene precursor | PdCl₂ / JohnPhos | 2-Bromostyrene | Up to 78% | |

| 1-Bromostyrene | Secondary Amine | [Pd₂(dba)₃] / BINAP / NaOtBu | Enamine | Nearly quantitative | nih.gov |

| 1-Bromostyrene | Primary Amine | [Pd₂(dba)₃] / BINAP / NaOtBu | Imine | - | nih.gov |

| α-Bromostyrene | Pyrrolidine / Alkylidene malonate | Palladium catalyst | Michael adduct | High yields | organic-chemistry.org |

This table summarizes key palladium-catalyzed cross-coupling reactions for the synthesis and functionalization of bromoethenylbenzene.

Bromoethenylbenzene derivatives are valuable monomers in polycondensation reactions for the synthesis of advanced polymers. Poly(1,4-phenylenevinylene) (PPV), a key material in organic electronics, can be synthesized via the Heck coupling of 4-bromostyrene. cymitquimica.comresearchgate.net This polymerization proceeds through a step-growth mechanism, where the palladium catalyst facilitates the repeated coupling of the monomer units.

Another important application is in the post-polymerization modification of polymers containing bromoethenylbenzene units. For example, poly(4-bromostyrene) can be functionalized through palladium-catalyzed coupling reactions. Alkyne-functional polymers have been synthesized by the Sonogashira coupling of terminal alkynes with poly(4-bromostyrene) using a bis(benzonitrile)palladium dichloride/tris-tert-butylphosphine catalyst system. acs.org This method allows for the introduction of new functional groups onto a pre-existing polymer backbone.

Furthermore, poly(4-bromostyrene) films have been used as macroinitiators for the surface-initiated Kumada catalyst-transfer polycondensation of thiophene (B33073) derivatives. acs.orgnih.gov This "grafting-from" approach allows for the growth of conductive polymer brushes, such as poly(3-hexylthiophene), from the surface of the poly(4-bromostyrene) film. acs.org

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. researchgate.netrsc.org They have demonstrated unique reactivity in various transformations involving bromoethenylbenzene precursors. chemrxiv.orgnih.govchemrxiv.org

Recent research has focused on nickel-catalyzed electrochemical cross-coupling reactions. chemrxiv.orgnih.govchemrxiv.org A redox-neutral C(sp²)-C(sp³) cross-coupling has been achieved using β-bromostyrene as the electrophile and benzylic trifluoroborates as the nucleophile. chemrxiv.orgnih.govchemrxiv.org This reaction is catalyzed by a simple NiCl₂·glyme precatalyst with a polypyridine ligand in an undivided electrochemical cell. chemrxiv.orgnih.gov This method is notable for its use of bench-stable reagents and its broad substrate scope, with 50 examples demonstrating good yields. nih.gov The reaction proceeds under ambient conditions and is expected to have wide applications in organic synthesis. chemrxiv.orgnih.gov This electrochemical approach has also been shown to be scalable using a flow-cell electrolyzer. chemrxiv.org

Table 3: Nickel-Catalyzed Electrochemical Cross-Coupling of β-Bromostyrene

| Electrophile | Nucleophile | Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|---|

| β-Bromostyrene | Benzylic trifluoroborate | NiCl₂·glyme / Polypyridine ligand | Electrochemical C(sp²)-C(sp³) cross-coupling | Redox-neutral, undivided cell, ambient conditions, broad scope | chemrxiv.orgnih.govchemrxiv.org |

This table highlights a significant nickel-catalyzed electrochemical reaction involving a bromoethenylbenzene precursor.

Copper-Mediated Synthesis Methods (e.g., Ullmann-type Reactions)

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a cornerstone in the formation of carbon-heteroatom and carbon-carbon bonds. rsc.orgnih.gov While the classical Ullmann reaction, first reported in 1901, traditionally involves the coupling of two aryl halides to form a biaryl compound, its principles have been adapted for various synthetic transformations. wikipedia.orgorganic-chemistry.org These reactions are crucial for preparing pharmaceutically and materially important compounds. rsc.org

The traditional Ullmann reaction often required harsh conditions, such as high temperatures (around 200 °C) and stoichiometric amounts of copper, and was typically limited to electron-deficient aryl halides. wikipedia.orgorganic-chemistry.org Modern advancements have introduced milder reaction conditions through the use of palladium and nickel catalysts, though copper-mediated methods continue to be refined. wikipedia.org

A significant development in this area is the use of ligands to facilitate the copper-catalyzed coupling reactions under milder conditions. rsc.orgacs.org Amino acids, such as L-proline and N,N-dimethylglycine, have proven to be effective and inexpensive ligands that accelerate these reactions, allowing them to proceed at temperatures as low as 80-90 °C with only catalytic amounts of copper (2-20 mol %). acs.org These improved conditions also offer greater tolerance for a wider range of functional groups. acs.org For instance, the coupling of vinyl bromides with N-heterocycles can be achieved under mild conditions when appropriate ligands are employed. rsc.org A variation of the Ullmann reaction involves reacting β-bromostyrene with imidazole (B134444) in an ionic liquid, using L-proline and copper iodide as catalysts, to produce N-styrylimidazole. wikipedia.org

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper compound which then undergoes nucleophilic aromatic substitution. wikipedia.org More recent mechanistic proposals for Ullmann-type reactions suggest a catalytic cycle where copper may be oxidized to a Cu(III) state. organic-chemistry.org

Table 1: Ligands and Conditions in Copper-Mediated Ullmann-Type Reactions

| Ligand | Reactants | Catalyst System | Temperature (°C) | Key Features | Reference |

| L-Proline | Aryl iodides/bromides and amines | CuI | 60-90 | Effective for both aryl iodides and bromides. | rsc.org |

| N,N-dimethylglycine | Aryl halides and amines | CuI | 90 | Facilitates biaryl ether formation. | acs.org |

| Acylhydrazine/Acylhydrazone | Aryl bromides and N-heterocycles | CuI | Not specified | Moderate to high yields. | nih.gov |

| Oxalyl dihydrazide/ketone | Aryl halides and amines/imidazoles | CuO | Room Temp - Microwave | Can proceed at room temperature with higher catalyst loading. | nih.gov |

Indium and Vanadium Catalysis in Bromoethenylbenzene Synthesis

While direct indium and vanadium-catalyzed syntheses specifically for bromoethenylbenzene are not extensively documented in the provided results, the broader applications of these metals in catalysis offer insights into potential synthetic routes.

Indium Catalysis: Indium-based reagents are noted for their low toxicity, selectivity, and functional group tolerance. nih.gov While indium(III) compounds are well-established as Lewis acid catalysts, the use of indium(I) in a catalytic capacity is a more recent development. nih.gov Indium(I) can act as both a Lewis acid and a Lewis base, offering unique reactivity. nih.gov For instance, indium(I) iodide has been shown to be an excellent catalyst for the α-selective allylation of ketones and hydrazones. nih.gov This suggests potential for indium-catalyzed reactions involving vinyl halides like bromoethenylbenzene, although specific examples for its direct synthesis are not provided.

Vanadium Catalysis: Vanadium compounds have been utilized in various catalytic applications, including oxidation reactions and the synthesis of metal-organic frameworks (MOFs). rsc.orgmdpi.com Vanadium-incorporated mesoporous materials (V-KIT-6) have shown high selectivity in the oxidative dehydrogenation of propane. rsc.org Additionally, vanadium-based catalysts have been developed for the synthesis of isonicotinic acid through the oxidation of 4-methylpyridine. mdpi.com A chemoenzymatic Hunsdiecker-type reaction utilizing a vanadium-dependent chloroperoxidase has been reported for the bromodecarboxylation of α,β-unsaturated carboxylic acids to yield vinyl bromides. nih.gov This enzymatic approach generates hypobromite (B1234621) in situ, which then reacts with the carboxylic acid. nih.gov

Organocatalytic and Metal-Free Synthetic Pathways for Bromoethenylbenzene

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and sustainable approach in organic synthesis, offering an alternative to metal-based catalysis. nih.govsioc-journal.cn These methods often provide high efficiency and can operate under mild conditions. nih.gov

For the synthesis of compounds structurally related to bromoethenylbenzene, organocatalytic methods have been developed. For instance, the synthesis of N-aryl amides, which can be conceptually similar to the formation of bonds to an aryl ring, has been achieved through the organocatalytic ring-opening of lactones with aromatic amines using a bicyclic guanidine (B92328) catalyst. nih.gov While direct organocatalytic routes to bromoethenylbenzene are not explicitly detailed, the principles of organocatalysis are broadly applicable. Metal-free synthetic routes are also being developed for a variety of compounds, including the synthesis of prodiginines from boron dipyrrin (B1230570) (BODIPY) derivatives. nih.gov

Photoredox Catalysis in Bromoethenylbenzene Transformations

Photoredox catalysis utilizes light energy to initiate redox reactions, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. usp.brdiva-portal.org This strategy has been successfully applied to a variety of chemical transformations. nih.gov

In a typical photoredox cycle, a photocatalyst absorbs light and is excited to a higher energy state, enabling it to engage in single electron transfer (SET) with a substrate, generating highly reactive radical ions. usp.brmpg.de Both transition metal complexes, like those of ruthenium and iridium, and organic molecules can serve as photocatalysts. usp.br

A notable application relevant to bromoethenylbenzene is the visible-light-induced photoredox catalysis for the bromination of alkenes. nih.gov In this process, bromine can be generated in situ from the oxidation of bromide ions. nih.gov For example, a system using Ru(bpy)₃Cl₂ as the photocatalyst and CBr₄ as the bromine source has been shown to efficiently brominate alkenes under visible light irradiation. nih.gov This methodology demonstrates the potential for photoredox catalysis in transformations involving the introduction of bromine onto a vinyl group.

Metallaphotoredox catalysis, which combines photoredox catalysis with a transition metal co-catalyst, has also emerged as a valuable tool for generating and coupling radicals. nih.gov

Table 2: Key Aspects of Photoredox Catalysis

| Feature | Description | Reference |

| Principle | Uses light energy to excite a photocatalyst, which then initiates redox reactions via single electron transfer. | usp.brdiva-portal.org |

| Advantages | Mild reaction conditions, high selectivity, reduced environmental impact. | usp.br |

| Catalysts | Transition metal complexes (e.g., Ru(bpy)₃²⁺) or organic dyes. | usp.brnih.gov |

| Quenching Cycles | Can proceed via oxidative or reductive quenching pathways. | usp.br |

| Relevant Application | In situ generation of bromine for the bromination of alkenes. | nih.gov |

Classical and Targeted Halogenation and Elimination Strategies

Halogenation of Styrene (B11656) Precursors to Yield Bromoethenylbenzene

The direct halogenation of styrene (ethenylbenzene) is a fundamental electrophilic addition reaction. youtube.comoulu.fi The reaction of styrene with molecular bromine (Br₂) typically leads to the formation of a dibrominated product through the attack of the double bond on the bromine molecule. youtube.com This proceeds through a bromonium ion intermediate. Subsequent elimination would be required to form bromoethenylbenzene.

Catalytic Hunsdiecker Reactions from Cinnamic Acid Derivatives for Bromoethenylbenzene Synthesis

The Hunsdiecker reaction provides a route to vinyl halides from α,β-unsaturated carboxylic acids. nih.gov The classical Hunsdiecker reaction involves the use of silver salts of carboxylic acids. However, more modern and catalytic versions have been developed. nih.govorganic-chemistry.org

The catalytic Hunsdiecker reaction (CHR) can convert cinnamic acids to the corresponding α-halostyrenes using N-halosuccinimides as the halogen source. organic-chemistry.org Catalysts such as lithium acetate and triethylamine (B128534) have been shown to be effective, with triethylamine facilitating the reaction in high yields within minutes. organic-chemistry.org

A chemoenzymatic Hunsdiecker-type reaction has also been developed using a robust chloroperoxidase from Curvularia inaequalis (CiVCPO). nih.gov This enzyme catalyzes the formation of hypobromite from hydrogen peroxide and bromide, which then spontaneously reacts with α,β-unsaturated carboxylic acids to produce the corresponding vinyl bromides. nih.gov This biocatalytic approach offers mild and clean reaction conditions. nih.gov

Table 3: Catalysts for the Hunsdiecker Reaction of Cinnamic Acid Derivatives

| Catalyst/Reagent | Halogen Source | Key Features | Reference |

| Triethylamine | N-halosuccinimides | Fast reaction times (1-5 min), high yields (60-98%). | organic-chemistry.org |

| Lithium Acetate | N-halosuccinimides | Found to be a highly efficient catalyst. | organic-chemistry.org |

| Vanadium Chloroperoxidase (CiVCPO) | H₂O₂ and bromide | Biocatalytic, mild conditions, in situ generation of hypobromite. | nih.gov |

Dehydrobromination Methodologies for Bromoethenylbenzene Production

Dehydrobromination of haloethyl brominated benzenes is a common and effective strategy for the production of bromoethenylbenzenes. google.com This elimination reaction typically involves the removal of a hydrogen and a bromine atom from adjacent carbons to form a double bond.

One established method involves the dehydrobromination of 1-bromoethyldibromobenzene or 2-bromoethyldibromobenzene. google.com The reaction is often carried out using a strong base. For instance, potassium tert-butoxide is a common reagent for this transformation. The choice of base and reaction conditions can influence the yield and the isomeric ratio of the resulting bromoethenylbenzene.

Phase transfer catalysis has emerged as a powerful technique to enhance the efficiency of dehydrobromination reactions. The use of quaternary ammonium (B1175870) salts, such as triethylpentyl ammonium bromide, can facilitate the reaction between an aqueous solution of a base (e.g., sodium hydroxide) and the organic substrate. google.com This method allows for milder reaction conditions, typically between 0°C and 150°C, and can significantly increase the reaction rate by improving the solubility of the base in the organic phase. google.com

Another approach involves the dehydrobromination of 1,2-dibromoethylbenzene. This reaction can be promoted by various bases and reaction conditions. For example, the treatment of 2,3-dibromo-3-phenylpropanoic acid with potassium carbonate in water at elevated temperatures leads to the formation of a mixture of (E)- and (Z)-β-bromostyrene. chegg.com

The table below summarizes different dehydrobromination methodologies for producing bromoethenylbenzene.

| Starting Material | Reagents | Key Conditions | Product(s) | Reference |

| 1-Haloethyl bromobenzene (B47551) or 2-haloethyl bromobenzene | Aqueous alcoholic alkali, phase transfer catalyst | 0°C - 150°C | Bromostyrenes and brominated alpha-methyl styrenes | google.com |

| 2-Bromoethyl-dibromobenzene | 50% Sodium hydroxide (B78521), triethylpentyl ammonium bromide, methylene (B1212753) chloride | 25°C | Dibromostyrene | google.com |

| 2,3-Dibromo-3-phenylpropanoic acid | Potassium carbonate, water | Heat | (E)-β-bromostyrene and (Z)-β-bromostyrene | chegg.com |

Green Chemistry Principles Applied to Bromoethenylbenzene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of bromoethenylbenzene to develop more environmentally benign and sustainable processes. colab.ws This includes the use of aqueous reaction media, improving atom economy, and developing sustainable reagent systems.

The use of water as a solvent in organic synthesis offers significant environmental and safety advantages over traditional volatile organic solvents. google.com Researchers have explored aqueous systems for the synthesis of bromoethenylbenzene, particularly for the Hunsdiecker-type reaction of cinnamic acid derivatives.

One notable development is the use of an aqueous solution of polyacrylic acid as the reaction medium for the synthesis of trans-β-bromostyrene from cinnamic acid and N-bromosuccinimide (NBS). smolecule.comgoogle.com This method, catalyzed by lithium acetate, proceeds at room temperature and offers high yields (up to 97.7%) and excellent stereoselectivity for the trans isomer (>98:2). google.com The aqueous medium not only reduces the environmental impact but also enhances the stereoselectivity of the reaction. smolecule.com

Other aqueous systems have been investigated, though some have limitations. For example, a KBr-H₂O₂-Na₂MoO₄·2H₂O system in water resulted in lower yields (65%) and poor stereoselectivity. google.com The development of electrochemical methods in divided cells with aqueous anolytes also represents a promising green alternative, eliminating the need for sacrificial metal anodes in carboxylation reactions of compounds like (1-bromoethyl)benzene. acs.org

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. fiveable.me Synthetic routes with high atom economy minimize waste generation.

In the context of bromoethenylbenzene synthesis, addition reactions generally exhibit better atom economy than substitution or elimination reactions, which generate byproducts. fiveable.me For example, the direct addition of bromine or HBr to styrene has a higher theoretical atom economy than a multi-step synthesis involving protection and deprotection steps.

The synthesis of pharmaceutical drugs derived from natural sources, such as cardanol (B1251761) from cashew nut shell liquid, provides an interesting case study for comparing atom economy. While a literature synthesis of norfenefrine (B1679915) had an atom efficiency of 24%, a greener route starting from cardanol achieved a total atom efficiency of 36% when considering the value of side products. rsc.org Similarly, the synthesis of phenylephrine (B352888) from benzaldehyde (B42025) has a reported atom economy of 39% to the hydrochloride salt. rsc.org Evaluating and optimizing the atom economy of various synthetic pathways to bromoethenylbenzene and its derivatives is crucial for developing more sustainable chemical manufacturing processes.

The development of sustainable reagent systems aims to replace hazardous or non-renewable reagents with safer and more environmentally friendly alternatives. In the synthesis of bromoethenylbenzene, this includes moving away from the use of liquid bromine, which is highly toxic and corrosive. google.com

N-bromosuccinimide (NBS) is a widely used alternative to liquid bromine for allylic and benzylic brominations, as well as for the bromodecarboxylation of cinnamic acids. google.combrainly.com The use of NBS in aqueous media, as described previously, further enhances the sustainability of the process. smolecule.comgoogle.com

Another approach is the in-situ generation of the brominating agent. For instance, a process for the eco-friendly synthesis of bromobenzene involves the in-situ generation of hypobromous acid from a water-soluble brominating reagent (a mixture of sodium bromide and sodium bromate) activated by a mineral acid. google.com This method avoids the handling of liquid bromine and uses water as the solvent.

Furthermore, the trend towards sustainable production is driving innovation in reagent systems. dataintelo.com This includes the development of photocatalytic and electrochemical methods that can reduce the need for stoichiometric reagents and harsh reaction conditions.

The table below outlines some sustainable reagent systems for the production of brominated aromatic compounds.

| Reagent System | Target Reaction | Advantages | Reference(s) |

| N-Bromosuccinimide (NBS) in aqueous polyacrylic acid | Bromodecarboxylation of cinnamic acid | High yield and stereoselectivity, avoids organic solvents | smolecule.comgoogle.com |

| In-situ generated hypobromous acid | Bromination of benzene (B151609) | Avoids liquid bromine, uses water as solvent | google.com |

| KBr/Oxone | Oxidative bromination | Lower cost compared to Br₂, reduced environmental impact | |

| Photocatalytic systems (e.g., TiO₂ nanoparticles) | Photocatalytic bromination | Room temperature reaction, high selectivity | |

| Electrochemical systems | Electrochemical carboxylation | Avoids sacrificial metal anodes, enables use of aqueous anolytes | acs.org |

Elucidating Reactivity and Mechanistic Pathways of Benzene, Bromoethenyl

Carbon-Carbon Bond Forming Reactions Involving Bromoethenylbenzene

Bromoethenylbenzene, commonly known as β-bromostyrene, is a versatile substrate in organic synthesis, particularly valued for its participation in a wide array of carbon-carbon bond-forming reactions. The presence of a vinyl bromide moiety attached to a phenyl group allows for diverse reactivity, primarily through transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures, such as stilbenes, enynes, and substituted alkenes, which are prevalent in pharmaceuticals, natural products, and materials science.

Cross-Coupling Reactions of Bromoethenylbenzene

Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the precise formation of C-C bonds. Bromoethenylbenzene serves as an excellent electrophilic partner in these reactions due to the reactivity of its sp²-hybridized carbon-bromine bond with various organometallic nucleophiles. The stereochemistry of the double bond in bromoethenylbenzene is often retained throughout the reaction sequence, providing a powerful tool for stereoselective synthesis.

The Suzuki-Miyaura reaction is a highly utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. yonedalabs.comnih.gov For bromoethenylbenzene, this reaction provides an efficient pathway to synthesize stilbenes and other substituted styrenes. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of bromoethenylbenzene, followed by transmetalation with a boronic acid or its ester derivative, and concludes with reductive elimination to yield the final product and regenerate the catalyst. yonedalabs.com

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Bromoethenylbenzene can react with various aryl, heteroaryl, alkyl, and alkenyl boronic acids. nih.govrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoethenylbenzene

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >95 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 |

| 2-Thiopheneboronic acid | CataXCium A Pd G3 | K₂CO₃ | THF/H₂O | 88 |

This table is illustrative and compiled from typical conditions found in the literature for similar substrates.

The Heck, or Mizoroki-Heck, reaction involves the palladium-catalyzed coupling of an unsaturated halide, such as bromoethenylbenzene, with an alkene. wikipedia.org This reaction is a powerful method for the arylation or vinylation of alkenes, leading to the formation of a new carbon-carbon bond and a substituted alkene product. wikipedia.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The mechanism involves the oxidative addition of the palladium catalyst to bromoethenylbenzene, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. youtube.com Common alkene partners include acrylates, styrenes, and other electron-deficient olefins. wikipedia.org

Table 2: Examples of Heck Coupling with Bromoethenylbenzene

| Alkene Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Styrene (B11656) | Pd(OAc)₂ | Et₃N | DMF | 90 |

| Butyl acrylate | PdCl₂ / PPh₃ | K₂CO₃ | Acetonitrile (B52724) | 87 |

| Acrylonitrile | Pd(PPh₃)₄ | NaOAc | DMA | 82 |

This table represents typical outcomes for Heck reactions based on established protocols.

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. organic-chemistry.org This reaction is the most reliable and prevalent method for synthesizing enynes and arylalkynes. When bromoethenylbenzene is used as the substrate, the reaction yields conjugated enynes, which are valuable intermediates in organic synthesis. libretexts.org

The reaction mechanism is thought to involve a palladium cycle, similar to other cross-coupling reactions, and a separate copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium(II) complex. wikipedia.org The reaction is usually carried out under mild, anaerobic conditions using an amine base. organic-chemistry.org

Table 3: Examples of Sonogashira Coupling with Bromoethenylbenzene

| Alkyne Partner | Catalyst System | Co-catalyst | Base | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 96 |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | 91 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine | 89 |

Data is representative of Sonogashira reactions involving vinyl bromides. researchgate.net

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either nickel or palladium complexes. wikipedia.org For bromoethenylbenzene, Kumada coupling provides a direct route to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, depending on the Grignard reagent used.

A notable advantage of the Kumada coupling is the high reactivity and ready availability of Grignard reagents. nih.gov However, this high reactivity also limits the reaction's functional group tolerance, as Grignard reagents are incompatible with acidic protons and many carbonyl groups. wikipedia.org Research has demonstrated the successful nickel-catalyzed coupling of tertiary alkyl Grignard reagents with β-bromostyrene. rhhz.net The stereochemistry of vinyl halides like bromoethenylbenzene is generally retained when coupled with alkyl Grignards. wikipedia.org

Table 4: Examples of Kumada Coupling with Bromoethenylbenzene

| Grignard Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenylmagnesium bromide | Ni(dppe)Cl₂ | Diethyl ether | >90 |

| tert-Butylmagnesium chloride | NiCl₂ | THF | 85 |

| Ethylmagnesium bromide | Pd(PPh₃)₄ | THF | 88 |

This table is based on established Kumada coupling protocols for vinyl halides. researchgate.net

Modern advancements in catalysis have expanded the scope of cross-coupling reactions involving substrates like bromoethenylbenzene. While traditional methods focused on aryl bromides and iodides, newer catalytic systems exhibit sufficient reactivity to couple less reactive electrophiles, such as aryl chlorides. These systems often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition step with the C-Cl bond.

Direct C-H activation/functionalization represents another frontier. Instead of using a pre-functionalized organometallic reagent, these reactions couple bromoethenylbenzene directly with a C-H bond of another molecule, typically an arene or heteroarene. This approach offers superior atom economy by avoiding the synthesis of organometallic intermediates. Palladium catalysis is common in these transformations, often requiring a directing group to achieve regioselectivity or using electron-rich coupling partners. Research in this area continues to develop more efficient and selective methods for these advanced applications.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acrylonitrile |

| Bromoethenylbenzene (β-bromostyrene) |

| Butyl acrylate |

| Cyclohexene |

| Diisopropylamine |

| (E)-Hex-1-enylboronic acid |

| Ethylmagnesium bromide |

| 1-Hexyne |

| Phenylacetylene |

| Phenylboronic acid |

| Phenylmagnesium bromide |

| Piperidine |

| Styrene |

| tert-Butylmagnesium chloride |

| 2-Thiopheneboronic acid |

| 4-Methylphenylboronic acid |

| Trimethylsilylacetylene |

| Vinylmagnesium bromide |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Palladium(II) chloride (PdCl₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) |

| Nickel(II) acetylacetonate (Ni(acac)₂) |

| Nickel(II) chloride (NiCl₂) |

| [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (Ni(dppe)Cl₂) |

| Copper(I) iodide (CuI) |

| Silver(I) carbonate (Ag₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| Potassium carbonate (K₂CO₃) |

| Potassium phosphate (K₃PO₄) |

| Sodium acetate (NaOAc) |

| Sodium carbonate (Na₂CO₃) |

| Triethylamine (B128534) (Et₃N) |

| Triphenylphosphine (PPh₃) |

| Tri(o-tolyl)phosphine (P(o-tol)₃) |

| SPhos |

| CataXCium A Pd G3 |

| Xantphos |

| Acetonitrile |

| Diethyl ether |

| Dimethylacetamide (DMA) |

| Dimethylformamide (DMF) |

| Dioxane |

| Tetrahydrofuran (B95107) (THF) |

Cycloaddition Reactions (e.g., Diels-Alder, Indenone Framework Formation)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. For benzene (B151609), bromoethenyl- (also known as β-bromostyrene), the presence of the electron-withdrawing bromine atom and the phenyl group influences its reactivity as a dienophile in Diels-Alder reactions and as a precursor in the formation of indenone frameworks.

The formation of indenone frameworks from precursors related to bromoethenylbenzene often involves transition-metal-catalyzed annulation reactions. bohrium.com Palladium- and rhodium-catalyzed carbonylative cyclization reactions are prominent methods for synthesizing indenones. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govresearchgate.netscispace.com For instance, rhodium catalysts enable the CO gas-free carbonylative cyclization of alkynes with 2-bromophenylboronic acids to yield indenone derivatives. organic-chemistry.org Similarly, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and bromides can produce indenones in good to excellent yields. organic-chemistry.org A ligand-free palladium-catalyzed three-component carbonylation reaction involving o-bromophenyl iodide, an alkyne, and carbon monoxide has also been developed for indenone construction. bohrium.com These methodologies highlight the potential for bromoethenylbenzene to be utilized in the synthesis of indenone derivatives, likely through a pathway involving a transition-metal-catalyzed carbonylation and subsequent cyclization.

Table 1: Representative Diels-Alder Reactions of β-Substituted Styrenes with Cyclic Dienes

| Dienophile | Diene | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (Z)-β-Fluoro-β-nitrostyrene | 1,3-Cyclopentadiene | o-xylene, 110 °C | Monofluorinated norbornene | Up to 97% | beilstein-journals.orgbeilstein-journals.org |

| (Z)-β-Fluoro-β-nitrostyrene | 1,3-Cyclohexadiene | Thermal or microwave activation | Monofluorinated bicyclo[2.2.2]oct-2-ene | Up to 40% | beilstein-journals.orgbeilstein-journals.org |

| (Z)-β-Fluoro-β-nitrostyrene | spiro[2.4]hepta-4,6-diene | Not specified | Norbornene with a cyclopropane ring | 44% | beilstein-journals.org |

Carbonylative Reactions of Bromoethenylbenzene

Carbonylative reactions involve the introduction of a carbonyl group (C=O) into a molecule, often utilizing carbon monoxide (CO) as a C1 source. For bromoethenylbenzene, these reactions provide a pathway to valuable carboxylic acid derivatives and heterocyclic compounds. Palladium-catalyzed carbonylation is a well-established method for the conversion of aryl and vinyl bromides into esters, amides, and other carbonyl-containing compounds. bohrium.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by CO insertion into the resulting palladium-carbon bond, and subsequent nucleophilic attack to yield the carbonylated product.

A specific example of a carbonylative reaction involving (E)- and (Z)-β-bromostyrene is its reaction with the dicarbonyldicyanonickelate(0) anion in an alkaline medium under a carbon monoxide atmosphere. This reaction yields a mixture of carbonylated products, including (E)-cinnamic acid, 3,4-diphenylhexanedioic acid, and 3-phenylpropionic acid. The formation of these products demonstrates the feasibility of carbonylating the vinyl bromide bond of bromoethenylbenzene.

Furthermore, as mentioned in the previous section, carbonylative cyclization is a key strategy for the synthesis of indenones. Palladium- and rhodium-catalyzed processes can utilize aryl or vinyl halides as starting materials, which undergo carbonylation followed by an intramolecular cyclization to form the indenone ring system. organic-chemistry.orgorganic-chemistry.org These reactions underscore the synthetic utility of bromoethenylbenzene as a precursor in carbonylative transformations for the construction of more complex molecular architectures.

Carbon-Heteroatom Bond Transformations of Bromoethenylbenzene

Nucleophilic Substitution Reactions of Bromoethenylbenzene

Nucleophilic substitution reactions at the vinylic carbon of bromoethenylbenzene are generally challenging due to the increased strength of the C(sp²)-Br bond compared to a C(sp³)-Br bond and the potential for steric hindrance. However, under certain conditions, nucleophilic substitution can occur. The mechanism of these reactions can be complex and may involve addition-elimination pathways rather than direct SN1 or SN2 displacement.

For structurally related benzylic bromides, nucleophilic substitution is a common transformation. For instance, (2-bromoethyl)benzene readily reacts with nucleophiles like sodium azide to form 2-phenylethyl azide. bloomtechz.com Similarly, reactions with alcohols in the presence of a base can yield ethers via a Williamson-type synthesis, and reactions with amines can produce secondary and tertiary amines. bloomtechz.comchemguide.co.uk While these reactions occur at a saturated carbon adjacent to the phenyl ring, they provide insight into the types of nucleophiles that could potentially react with bromoethenylbenzene under more forcing conditions or with appropriate catalytic activation.

The reaction of amines with haloalkanes is a classic example of nucleophilic substitution. chemguide.co.ukyoutube.com Primary amines can react with alkyl halides to form secondary amines, which can further react to form tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. chemistryguru.com.sg For bromoethenylbenzene, such reactions would likely require harsh conditions or a transition metal catalyst to facilitate the substitution at the vinylic position.

Table 2: Examples of Nucleophilic Substitution Reactions with Benzylic Bromides

| Substrate | Nucleophile | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | Sodium azide | DMSO | Benzyl azide | 73% | chemspider.com |

| (2-Bromoethyl)benzene | Sodium azide | Not specified | 2-Phenylethyl azide | Not specified | bloomtechz.com |

| (2-Bromoethyl)benzene | Alcohols/Base | Not specified | Aromatic ethers | Not specified | bloomtechz.com |

| (2-Bromoethyl)benzene | Amines | Not specified | Secondary and tertiary amines | Not specified | bloomtechz.com |

Elimination Reactions Leading to Alkenes and Alkynes from Bromoethenylbenzene

Elimination reactions of bromoethenylbenzene, specifically dehydrobromination, are a primary route for the synthesis of phenylacetylene. These reactions typically proceed via an E2 (bimolecular elimination) mechanism, which involves the concerted removal of a proton and the bromide leaving group by a strong base. nih.gov The stereochemistry of the starting bromoethenylbenzene isomer ((E) or (Z)) can influence the reaction conditions required and potentially the efficiency of the elimination.

The conversion of β-bromostyrene to phenylacetylene can be achieved using various strong bases. Molten potassium hydroxide (B78521) at high temperatures (200-230 °C) is an effective reagent for this transformation, with the phenylacetylene product distilling from the reaction mixture as it is formed. researchgate.net Sodium amide in liquid ammonia is another powerful base system used for the dehydrohalogenation of vinyl halides to form alkynes. nih.gov The choice of base and reaction conditions can be crucial for achieving high yields and avoiding side reactions.

The mechanism of the alkaline dehydrobromination of β-bromostyrene has been a subject of study, with the reaction kinetics providing insights into the transition state of the elimination process. nih.gov The efficiency of the elimination is dependent on the ability of the base to abstract the vinylic proton and the facility of the bromide ion to depart.

Table 3: Conditions for the Dehydrobromination of Bromoethenylbenzene to Phenylacetylene

| Starting Material | Base | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| β-Bromostyrene | Potassium hydroxide | Molten, 200-230 °C | Phenylacetylene | 67% | researchgate.net |

| β-Bromostyrene | Sodium amide | Liquid ammonia | Phenylacetylene | Not specified | nih.gov |

| Styrene dibromide | Potassium hydroxide | Ethanol | Phenylacetylene | Not specified | researchgate.net |

| β-Bromostyrene | Sodium ethoxide | Ethanol | Phenylacetylene | Not specified | researchgate.net |

Radical and Polymerization Mechanisms of Bromoethenylbenzene

Free Radical Initiated Transformations Involving Bromoethenylbenzene

Bromoethenylbenzene can participate in free radical reactions, either through the addition of radicals to the double bond or through processes involving the carbon-bromine bond. The presence of the phenyl group can stabilize radical intermediates at the benzylic position, influencing the regioselectivity of radical additions.

A classic example of a free-radical reaction involving an alkene is the anti-Markovnikov addition of hydrogen bromide, which is initiated by peroxides. chemistrysteps.compharmaguideline.comlibretexts.org In this process, a bromine radical adds to the less substituted carbon of the double bond to generate a more stable benzylic radical. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction. chemistrysteps.comlibretexts.org

In the context of polymerization, bromoethenylbenzene can be considered as a monomer or a molecule that can influence a polymerization process. Radical polymerization is a chain reaction that consists of initiation, propagation, and termination steps. csbsju.edu Initiation typically involves the generation of free radicals from an initiator molecule, such as benzoyl peroxide or azoisobutyronitrile (AIBN). csbsju.edu These initiator radicals can then add to the double bond of a monomer like bromoethenylbenzene to start the polymerization process. The resulting polymer would have a polystyrene-like backbone with bromine atoms attached to the chain.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that often utilizes alkyl halides as initiators in the presence of a transition metal catalyst. banglajol.infocmu.edu The mechanism involves the reversible activation of a dormant species (the alkyl halide) by the catalyst to generate a propagating radical. cmu.edu While styrene is a common monomer in ATRP, the principles could be extended to the polymerization of bromoethenylbenzene, where the carbon-bromine bond could potentially participate in the ATRP equilibrium.

Chain Transfer Phenomena in Bromoethenylbenzene Polymerization

Chain transfer is a critical process in polymerization that influences the molecular weight of the resulting polymer. rubbernews.com In the context of bromoethenylbenzene polymerization, which typically proceeds via a radical mechanism, chain transfer reactions can occur with the monomer, initiator, solvent, or a deliberately added chain transfer agent (CTA). rubbernews.com These reactions involve the abstraction of an atom, often a hydrogen or a halogen, by the propagating polymer radical, which terminates the growth of one polymer chain and initiates a new one. rubbernews.com

In addition to transfer to small molecules, chain transfer to the polymer itself can occur, leading to the formation of branched polymers. rubbernews.com This process involves the abstraction of an atom from the backbone of a "dead" polymer chain by a propagating radical, creating a new radical site on the polymer from which a new branch can grow. The presence of the bromine atom in bromoethenylbenzene could potentially influence the propensity for chain transfer to the polymer, though detailed studies on this specific monomer are lacking.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer a method to minimize unwanted chain transfer reactions and produce polymers with well-defined molecular weights and low polydispersity. cmu.edu In ATRP, a transition metal complex reversibly activates and deactivates the propagating polymer chain, keeping the concentration of active radicals low and thus suppressing termination and transfer reactions. cmu.edu The use of initiators like β-bromoethyl benzene in the ATRP of other vinyl monomers has been explored, suggesting that bromoethenylbenzene could potentially be polymerized in a controlled manner using similar techniques.

Complex Molecular Rearrangements of Bromoethenylbenzene

The structure of bromoethenylbenzene, featuring both a vinyl group and an aromatic ring, suggests the potential for several types of complex molecular rearrangements under appropriate conditions, although specific studies on this compound are not extensively documented. Drawing parallels from related vinyl aromatic systems, potential rearrangement pathways can be postulated.

One such possibility is a sigmatropic rearrangement, akin to the Claisen or Cope rearrangements, if a suitable substituent is present on the benzene ring or the vinyl group. jove.comorganic-chemistry.org For instance, an allyl ether derivative of a brominated phenol could undergo a Claisen rearrangement, a jove.comjove.com-sigmatropic shift, to introduce the allyl group onto the aromatic ring. jove.comorganic-chemistry.org While not a direct rearrangement of bromoethenylbenzene itself, this illustrates the types of transformations that vinyl aromatic compounds can undergo.

Another potential rearrangement involves the vinyl group directly, such as the vinylcyclopropane rearrangement. wikipedia.org If bromoethenylbenzene were to participate in a reaction that forms a vinylcyclopropane intermediate, this intermediate could then undergo a thermally or photochemically induced ring expansion to a cyclopentene derivative. wikipedia.org

Furthermore, reactions involving the generation of a vinyl cation from the bromoethenyl group could lead to 1,2-shifts. nih.gov The formation of such a destabilized vinyl cation, potentially promoted by a Lewis acid, could be followed by the migration of a substituent from the adjacent carbon to the cationic center, leading to a rearranged and potentially more stable carbocation. nih.gov

It is important to note that these are plausible rearrangement pathways based on the known reactivity of similar structural motifs. The specific electronic effects of the bromine substituent on the aromatic ring would influence the feasibility and outcome of any such molecular rearrangement.

Stereochemical Control and Selectivity in Bromoethenylbenzene Reactions

The stereochemical outcome of reactions involving the vinyl group of bromoethenylbenzene is a crucial aspect of its reactivity, particularly in transition metal-catalyzed cross-coupling reactions where it is a common substrate. The geometry of the double bond, whether E or Z, can be selectively formed or retained depending on the reaction conditions and catalysts employed.

In palladium-catalyzed reactions such as the Heck and Suzuki couplings, bromoethenylbenzene can be coupled with various partners to form substituted styrenes. The stereochemistry of the product is often dictated by the mechanism of the catalytic cycle.

The Heck reaction , which couples the vinyl bromide with an alkene, typically proceeds with syn-addition of the palladium-aryl or -vinyl species to the double bond, followed by syn-β-hydride elimination. libretexts.org The choice of ligands, additives, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. nih.govbeilstein-journals.org Intramolecular Heck reactions, in particular, often exhibit high levels of stereocontrol. libretexts.org

The Suzuki-Miyaura coupling reaction, which couples bromoethenylbenzene with an organoboron compound, is known for its high stereospecificity. wikipedia.orglibretexts.org The reaction generally proceeds with retention of the stereochemistry of both the vinyl halide and the organoboron reagent. wikipedia.orglibretexts.org This means that if one starts with the (E)-isomer of bromoethenylbenzene, the resulting coupled product will also have the corresponding (E)-configuration. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, with each step typically proceeding with retention of configuration at the sp2-hybridized carbon centers. libretexts.org The stereochemical integrity of the Suzuki coupling makes it a powerful tool for the synthesis of stereodefined stilbenes and other vinyl aromatic compounds.

The ability to control the stereochemistry in these reactions is of significant importance for the synthesis of complex molecules and materials where the geometric arrangement of substituents determines the properties and biological activity.

Applications of Benzene, Bromoethenyl in Advanced Materials and Fine Chemical Synthesis

Monomer for Polymer Design and Engineering

The dual functionality of bromostyrene makes it a valuable building block in polymer design. The vinyl group readily participates in polymerization reactions, while the bromo-substituent provides a site for post-polymerization modification or imparts specific properties, such as flame retardancy, to the resulting polymer.

The polymerization of bromostyrene has been explored through various mechanisms, most notably free-radical polymerization. polymersource.caresearchgate.net Homopolymers of bromostyrene, such as poly(4-bromostyrene), are typically synthesized by the free-radical polymerization of the corresponding monomer. polymersource.ca These polymers are often produced as powders and are soluble in solvents like DMF, THF, toluene, and CHCl3, but precipitate in methanol, ethanol, water, and hexanes. polymersource.ca

Copolymerization of bromostyrene with other monomers allows for the tailoring of polymer properties. For instance, it can be copolymerized with styrene (B11656) to create random copolymers like poly(styrene-co-4-bromostyrene). polymersource.ca The composition of such copolymers can be determined using techniques like 1H-NMR spectroscopy. polymersource.ca Other non-functional co-monomers that can be used include butadiene, acrylonitrile, methyl(meth)acrylate, divinylbenzene, isoprene, n-butylacrylate, α-methyl styrene, and p-methylstyrene. google.com The inclusion of these co-monomers can modify the final product's characteristics. google.com

Furthermore, functional co-monomers can be incorporated to enhance properties like compatibility with a base resin. google.com Examples of such functional co-monomers include glycidyl(meth)acrylate, maleic anhydride, hydroxyethylmethacrylate, acrylic acid, ar-amino substituted styrene, and styrene sulfonic acid and its salts. google.comgoogle.com The amount of comonomer is typically kept low, between 0.1 and 10 mol%, to avoid significant dilution of the bromine content. google.com

Kinetic studies on the polymerization of styrene in the presence of α- and β-bromostyrene have shown that at 45°C and 70°C, copolymerization does not readily occur; instead, the bromostyrenes act as efficient chain transfer agents. cdnsciencepub.comcdnsciencepub.com This influences the molecular weight and the rate of polymerization. cdnsciencepub.comcdnsciencepub.com Controlled radical polymerization techniques, such as RAFT or ATRP, can be employed to better control the polymerization process and overcome challenges like chain branching that can occur in free-radical polymerization due to the radical scavenging effect of bromine.

Table 1: Polymerization Methods and Characteristics of Bromoethenylbenzene-based Polymers

| Polymerization Type | Monomers | Key Findings/Characteristics |

|---|---|---|

| Free Radical Polymerization | 4-bromostyrene (B1200502) | Produces poly(4-bromostyrene) homopolymer. polymersource.ca Soluble in DMF, THF, toluene, CHCl3. polymersource.ca |

| Radical Copolymerization | Styrene, 4-bromostyrene | Forms poly(styrene-co-4-bromostyrene) random copolymers. polymersource.ca |

| Free Radical Polymerization | Bromostyrene, Functional Co-monomers (e.g., maleic anhydride) | Introduces functional groups to modify polymer properties. google.comgoogle.com |

| Polymerization in presence of α- and β-bromostyrene | Styrene | Bromostyrenes act as chain transfer agents, not comonomers. cdnsciencepub.comcdnsciencepub.com |

The bromine atom in the bromoethenylbenzene unit is key to the synthesis of various functional polymers with specific, high-value applications.

Polymers and oligomers of bromostyrene are widely used as flame retardants, particularly in thermoplastic polymers like polyesters and polyamides, due to their thermal stability. google.comgoogle.commst.dk These brominated polymers release hydrogen bromide upon thermal stress, which acts as a flame retardant. mst.dk Poly(bromostyrene) is especially effective in high-temperature polyamides (HTPA), where it can improve color retention after molding at elevated temperatures. google.com The molecular weight of these polymers is a critical factor, with lower molecular weight polymers often preferred to improve the flow properties of the final flame-retardant composition. google.com

Copolymers of bromostyrene are also designed for flame retardancy. For instance, alpha-methyl-p-bromo-styrene is a comonomer used to prepare copolymers with flame-retardant properties. scispace.com To achieve a sufficient flame-retardant effect, the amount of bromostyrene in a resin composition is typically required to be at least 5% by weight. googleapis.com The bromine content in these flame-retardant polymers is preferably between 50% and 80% by weight. google.com Studies have shown that brominated polystyrene has a higher gas-phase flame retardant efficiency compared to some halogen-free flame retardants. researchgate.net

Beyond flame retardants, polymers derived from bromoethenylbenzene find use as specialty and high-performance materials. Poly(4-bromostyrene) and its copolymers, such as poly(styrene-co-4-bromostyrene-co-divinylbenzene), are hydrophobic polymers used in coatings, adhesives, fibers, films, and engineering plastics. alfa-chemistry.comalfa-chemistry.com They also have applications in the biomedical field for devices like vascular grafts and implants. alfa-chemistry.comalfa-chemistry.com

The bromine atom on the polymer backbone serves as a convenient handle for post-polymerization modification, allowing for the creation of a wide array of functionalized polystyrenes. rsc.org For example, poly(4-bromostyrene) can be modified via palladium-catalyzed coupling reactions, such as the Sonogashira coupling with terminal alkynes, to produce alkyne-functional polymers. acs.org Similarly, Suzuki coupling reactions can be used to transform cyclic poly(4-bromostyrene) into cyclic-brush polymers. rsc.org These modification strategies open up possibilities for creating polymers with tailored optical and electronic properties. tsukuba.ac.jp

Bromoethenylbenzene is a key monomer in the synthesis of conjugated polymers, particularly poly(phenylenevinylene)s (PPVs) and their derivatives, which are of interest for their electroluminescent properties. rsc.orgscribd.com The Heck coupling reaction is a common method used for this purpose. rsc.orgoup.com For example, poly(1,4-phenylenevinylene) can be synthesized from 4-bromostyrene via a Pd-catalyzed Heck reaction. alfachemic.comsigmaaldrich.comresearchgate.netchemicalbook.com This method is often favored over others, like the Wittig reaction, as it can yield polymers with higher molecular weights and an all-trans vinylene structure. oup.com

Derivatives of bromoethenylbenzene are also used to create more complex conjugated polymer architectures. For instance, 2-bromostyrene (B128962) derivatives have been polymerized using palladium-phosphine catalysts to afford head-to-tail linked poly(1,2-phenylenevinylene) backbones. Furthermore, palladium-catalyzed coupling polymerization of bromophenylallenes with sodium diethyl methylmalonate produces trisubstituted poly(phenylenevinylene)s that are highly soluble in organic solvents. oup.com

Table 2: Synthesis of Conjugated Polymers from Bromoethenylbenzene

| Polymer Type | Monomer(s) | Synthesis Method | Key Features of Resulting Polymer |

|---|---|---|---|

| Poly(1,4-phenylenevinylene) | 4-bromostyrene | Heck Coupling | Conjugated polymer with potential optoelectronic applications. alfachemic.comresearchgate.net |

| Poly(1,2-phenylenevinylene) derivatives | 2-bromostyrene derivatives | Pd-phosphine catalyzed polymerization | Head-to-tail linked structure. |

Bromoethenylbenzene, particularly 4-bromostyrene, is utilized in the formation of self-assembled monolayers (SAMs) on semiconductor surfaces like silicon. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This is a crucial technique for the functionalization of semiconductor surfaces, with potential applications in molecular electronics and biosensing. northwestern.edu

The formation of these SAMs often involves the photochemical growth of a monolayer from 4-bromostyrene onto a hydrogen-terminated silicon surface, such as Si(111). alfachemic.comnorthwestern.eduepj.org The vinyl group of the bromostyrene molecule reacts with the silicon surface, forming a covalent bond. caltech.edu The resulting monolayer is terminated with bromine atoms, which can be used for further chemical modifications. northwestern.edu

Detailed structural analysis using techniques like X-ray standing waves (XSW), X-ray reflectivity (XRR), and atomic force microscopy (AFM) has revealed that 4-bromostyrene molecules in these SAMs on Si(111) stand upright with a slight tilt of approximately 17 degrees. northwestern.eduepj.org The monolayer has a thickness of about 8.5 Å and a molecular coverage of roughly half a monolayer. northwestern.eduepj.org The bromine atoms remain intact on the top of the SAM, covalently bonded to carbon, not silicon. northwestern.educaltech.edu The formation of these ordered layers is of interest due to the potential for unique electrical properties arising from the π-π interactions of the adjacent phenyl rings. ucc.ie

Table 3: Characteristics of 4-Bromostyrene SAMs on Si(111)

| Property | Value/Description | Technique(s) Used for Determination |

|---|---|---|

| Molecular Tilt Angle | ~17° | XRR, DFT |

| SAM Thickness | 8.5 Å | XRR |

| Molecular Coverage | ~0.5 ML (46-50% of surface Si atoms) | XRR, XRF |

| Bonding to Surface | Covalent bond to a single Si T1 site | XSW |

Synthesis of Functional Polymers Utilizing Bromoethenylbenzene

Precursor in Organic Electronic Materials

The conjugated system of bromoethenylbenzene and its capacity to undergo polymerization and cross-coupling reactions make it a significant precursor for organic electronic materials. These materials are central to the development of next-generation electronic devices, including flexible displays and renewable energy technologies.

Bromoethenylbenzene derivatives are instrumental in synthesizing materials for Organic Light-Emitting Diodes (OLEDs). Conjugated polymers and oligomers derived from this precursor can function as emitters or hosts in the emissive layer of an OLED device. mdpi.comnih.gov A prominent class of materials synthesized using bromoethenylbenzene analogues are poly(p-phenylene vinylene)s (PPVs). rsc.orgchemicalpapers.com PPVs are conducting polymers known for their electroluminescent properties, making them suitable for OLED applications. chemicalpapers.com Synthesis routes to PPV and its derivatives often employ transition-metal-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, where a vinyl halide like bromoethenylbenzene can be polymerized with an aromatic diboronic ester or serve as a monomer to introduce vinylene linkages into a polymer backbone. wikipedia.orgscirp.org

Furthermore, bromoethenylbenzene is a key reactant in Sonogashira coupling reactions used to create fluorene (B118485) derivatives. semanticscholar.orgnih.gov These reactions couple the vinyl halide with terminal alkynes, such as phenylacetylene (B144264) derivatives, in the presence of palladium and copper catalysts. semanticscholar.orgnih.gov The resulting fluorene-based compounds are noted for their high photoluminescence efficiency and good thermal stability, making them excellent candidates for blue-light emitters in high-efficiency OLEDs. semanticscholar.orgnih.gov The ability to tune the electronic and photophysical properties by selecting different substituents on the bromoethenylbenzene precursor allows for the rational design of new OLED materials. chemicalpapers.com

In the realm of renewable energy, bromoethenylbenzene derivatives serve as crucial building blocks for the synthesis of materials used in organic photovoltaic (OPV) cells. OPV devices rely on a bulk heterojunction structure composed of electron-donating and electron-accepting organic semiconductor materials. european-mrs.comnih.gov The performance of these cells is highly dependent on the chemical structure and electronic properties of these materials. nih.gov

Bromoethenylbenzene is an ideal starting material for constructing the conjugated polymers and small molecules that form the active layer of OPVs. researchgate.net Cross-coupling reactions, which are fundamental to the synthesis of OPV materials, frequently utilize aryl and vinyl halides. researchgate.net Bromoethenylbenzene, as a vinyl halide, can be incorporated into donor-acceptor (D-A) type polymers through methods like Suzuki, Stille, and Heck couplings. researchgate.net These polymerization techniques allow for the creation of materials with tailored band gaps and energy levels, which are critical for efficient light absorption and charge separation. nih.gov For instance, PPV derivatives, whose synthesis can involve bromoethenylbenzene, are not only used in OLEDs but also investigated as donor materials in polymer-based solar cells. chemicalpapers.comnih.gov The versatility of bromoethenylbenzene allows for its integration into a wide array of molecular structures, contributing to the development of more efficient and stable OPV devices. rsc.org

Building Block for Complex Organic Synthesis

The reactivity of the carbon-bromine bond and the vinyl group makes bromoethenylbenzene a highly valuable and versatile building block in synthetic organic chemistry. It provides a platform for introducing the styrenyl moiety and for constructing more complex molecular frameworks through a variety of chemical transformations.

Bromoethenylbenzene is a premier substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted alkenes and alkynes. sigmaaldrich.com These reactions are cornerstones of modern organic synthesis due to their efficiency and functional group tolerance.

The Sonogashira coupling, for example, reacts bromoethenylbenzene with terminal alkynes to form conjugated enynes (arylalkynes). wikipedia.orglibretexts.org This reaction, typically catalyzed by a combination of palladium and copper(I) salts, proceeds under mild conditions and is a powerful method for forming sp²-sp carbon-carbon bonds. wikipedia.orgresearchgate.net It has been widely applied in the synthesis of complex molecules, including organic materials and natural products. wikipedia.orglibretexts.org

Similarly, other cross-coupling reactions utilize bromoethenylbenzene to generate substituted alkenes. In the Suzuki-Miyaura coupling, it reacts with organoboron compounds, while the Heck coupling involves a reaction with an alkene to create a more substituted olefin. sigmaaldrich.comorganic-chemistry.org These methods offer high stereoselectivity, allowing for the controlled synthesis of specific alkene isomers.

Below is a table summarizing key coupling reactions involving vinyl halides like bromoethenylbenzene.

| Reaction Name | Catalyst System | Coupling Partner | Product Type |

| Sonogashira Coupling | Palladium complex, Copper(I) salt, Amine base | Terminal Alkyne | Substituted Alkyne (Enyne) |

| Suzuki-Miyaura Coupling | Palladium complex, Base | Organoboron Compound | Substituted Alkene |

| Heck Coupling | Palladium complex, Base | Alkene | Substituted Alkene |

| Stille Coupling | Palladium complex | Organostannane Compound | Substituted Alkene |

| Negishi Coupling | Palladium or Nickel complex | Organozinc Compound | Substituted Alkene |

This table provides a general overview of common cross-coupling reactions applicable to substrates like Benzene (B151609), bromoethenyl-.

The utility of bromoethenylbenzene extends to its role as a key intermediate in the synthesis of complex and biologically active molecules. chemicalbook.commarketresearchintellect.com In the pharmaceutical and agrochemical industries, brominated aromatic compounds are common starting materials for building molecular scaffolds. marketresearchintellect.comnbinno.comreformchem.com The reactivity of the C-Br bond allows for its conversion into other functional groups or for its use as a handle in coupling reactions to construct the core structures of drugs and pesticides. chemicalbook.comreformchem.com For example, intermediates structurally similar to bromoethenylbenzene are used to synthesize potent antimicrobial agents. chemicalbook.com

In the total synthesis of natural products, the assembly of complex carbon skeletons often relies on robust and predictable bond-forming reactions. nih.govtjnpr.orgmdpi.com The cross-coupling reactions that bromoethenylbenzene readily undergoes, such as the Sonogashira and Wittig reactions, are powerful tools for this purpose. libretexts.orgunigoa.ac.in These methods allow synthetic chemists to strategically link molecular fragments, making the synthesis of intricate natural product structures more efficient. unigoa.ac.inchemistryviews.org The phenylethenyl unit provided by bromoethenylbenzene is a structural motif found in various natural compounds, and its controlled introduction is a key step in many synthetic routes. nih.gov

Asymmetric catalysis, which relies on the use of chiral ligands and catalysts, is essential for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. sfu.canih.gov Bromoethenylbenzene can serve as a valuable precursor for the synthesis of novel chiral ligands. The vinyl group is a versatile functional handle that can be transformed into a chiral center through reactions like asymmetric dihydroxylation or epoxidation.

Alternatively, the entire bromoethenyl-phenyl framework can be incorporated into a larger ligand structure. ethz.ch Using the cross-coupling reactions described previously, the bromoethenylbenzene unit can be attached to existing chiral scaffolds derived from the "chiral pool," such as amino acids or terpenes. sfu.ca The resulting structures can be evaluated as ligands in a variety of metal-catalyzed asymmetric reactions. sfu.camdpi.com The modular synthesis approach, where different components can be easily combined, is crucial for developing new ligands tailored for specific transformations. nih.govresearchgate.net The reactivity and structural features of bromoethenylbenzene make it a promising starting point for creating libraries of new chiral ligands and catalysts.

Computational and Theoretical Chemistry Studies of Benzene, Bromoethenyl

Electronic Structure and Molecular Conformation Analysis of Bromoethenylbenzene